N,N'-dibutyl-1,3-propanediamine
Description
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Structure
3D Structure
Properties
CAS No. |
4697-92-1 |
|---|---|
Molecular Formula |
C11H26N2 |
Molecular Weight |
186.34 g/mol |
IUPAC Name |
N,N'-dibutylpropane-1,3-diamine |
InChI |
InChI=1S/C11H26N2/c1-3-5-8-12-10-7-11-13-9-6-4-2/h12-13H,3-11H2,1-2H3 |
InChI Key |
GMTISLOMZKMDTF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNCCCNCCCC |
Origin of Product |
United States |
Contextualization As a Substituted 1,3 Propanediamine
N,N'-dibutyl-1,3-propanediamine, with the chemical formula [CH₃(CH₂)₃]₂N(CH₂)₃NH₂, belongs to the family of substituted 1,3-propanediamines. researchgate.net Its structure features a central three-carbon (propane) chain with two nitrogen atoms attached at positions 1 and 3. What distinguishes this molecule is the presence of two butyl groups (N,N'-dibutyl) attached to the nitrogen atoms. This substitution pattern significantly influences its physical and chemical properties, such as its boiling point, density, and solubility, when compared to the parent 1,3-diaminopropane (B46017).
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 102-83-0 |
| Molecular Formula | C₁₁H₂₆N₂ |
| Molecular Weight | 186.34 g/mol |
| Boiling Point | 205 °C (lit.) |
| Density | 0.827 g/mL at 25 °C (lit.) |
| Refractive Index | n20/D 1.4463 (lit.) |
This data is compiled from various sources. researchgate.netrsc.orgbohrium.com
The butyl substituents introduce a greater degree of hydrophobicity to the molecule compared to its lower alkyl homologues, such as N,N'-dimethyl-1,3-propanediamine. This characteristic is pivotal in its applications, for instance, as a corrosion inhibitor and in the formulation of certain materials.
Foundational Significance of 1,3 Diamines in Organic and Materials Chemistry
The 1,3-diamine structural motif is a cornerstone in both organic and materials chemistry. These compounds are not only significant components of various natural products and pharmaceuticals but also serve as versatile building blocks in synthetic organic chemistry. rsc.orgrsc.org
In the realm of organic synthesis , 1,3-diamines are crucial for the construction of heterocyclic compounds and are employed as ligands in catalysis. wikipedia.org Chiral 1,3-diamines, in particular, are highly valued as auxiliaries and catalysts in asymmetric synthesis, enabling the stereoselective formation of complex molecules. researchgate.netrsc.org The development of synthetic methodologies for 1,3-diamines has been an area of active research, aiming to provide efficient access to these valuable scaffolds. rsc.org
In materials chemistry , 1,3-diamines and their derivatives are integral to the production of a wide array of materials. They serve as monomers for the synthesis of polyamides, which are important engineering plastics with diverse applications. nih.gov Furthermore, their ability to act as curing agents for epoxy resins and as components in the formulation of polyurethanes highlights their industrial relevance. The presence of two amine groups allows for the formation of extensive hydrogen bonding and covalent networks, which are critical for the development of robust materials.
Overview of Research Trajectories for N,n Substituted Propanediamine Scaffolds
Direct Synthesis Strategies for N,N'-dibutyl-1,3-propanediamine
Direct synthesis of this compound can be achieved through several chemical routes, often involving multi-step processes that begin with readily available starting materials.
Reaction Pathways and Optimized Conditions
One common pathway involves the reaction of 3-chloropropionic acid with dibutylamine (B89481). chemicalbook.com This is followed by the reduction of the resulting amide. Another approach starts with the reaction of acrolein with 3,4-dimethoxy-N-methylphenethylamine in tetrahydrofuran (B95107) at low temperatures (0-5°C). google.com The resulting β-aminoaldehyde can then be reacted with an arylamine and subsequently reduced to yield the desired 1,3-propanediamine derivative. google.com
A two-phase system using sodium hydroxide (B78521) in water and toluene (B28343) has been described for the synthesis of Ν,Ν-dibutyl-propionamide from propionic acid chloride and dibutylamine, achieving a 90% yield. chemicalbook.com The reaction is initially cooled with ice and then stirred at room temperature. chemicalbook.com
For the synthesis of related 1,3-diamines, such as 1,3-diaminopropane (B46017), a two-stage continuous process is employed. chemicalbook.com This involves the reaction of acrylonitrile (B1666552) with an excess of ammonia, followed by the hydrogenation of the resulting aminonitriles over a fixed-bed catalyst. chemicalbook.com The yield of 1,3-diaminopropane can be enhanced by the addition of a polar solvent and water or by using a larger excess of ammonia. chemicalbook.com
Table 1: Optimized Conditions for Diamine Synthesis
| Starting Materials | Reagents/Catalyst | Solvent | Temperature | Yield | Reference |
| 3-Chloropropionic acid, Dibutylamine | Sodium hydroxide | Water, Toluene | 20°C | 90% (for N,N-dibutyl-propionamide) | chemicalbook.com |
| Acrylonitrile, Ammonia | Cobalt or Nickel | - | 70-100°C (first stage), 60-120°C (second stage) | - | chemicalbook.com |
| Acrolein, 3,4-dimethoxy-N-methylphenethylamine | DBU, 10% Palladium on carbon | Tetrahydrofuran | 0-5°C | - | google.com |
Comparative Analysis of Synthetic Routes
Different synthetic routes to 1,3-diamines present various advantages and limitations. The choice of a particular method often depends on factors like substrate availability, desired scale of production, and required purity of the final product.
The synthesis of N,N'-dialkyl-1,3-propanedialdiminium chlorides has been achieved with good yields (94-98%) through transamination reactions in THF, even with poorly soluble starting materials and products. illinois.edu While these reactions can also be performed in ethanol (B145695), purification is more complex as the product does not precipitate. illinois.edu
The synthesis of 1,3-diamines through the intramolecular addition of tosylureas to allenes using a palladium or rhodium-based catalytic system provides excellent yields of the cyclic urea (B33335) intermediates, which can be easily deprotected. organic-chemistry.org Another approach involves the ring-opening of enantiopure azetidinium salts with various nucleophiles, offering insights into the regioselectivity of the reaction. organic-chemistry.org
Catalytic Approaches in 1,3-Diamine Synthesis
Catalysis plays a pivotal role in the synthesis of 1,3-diamines, offering pathways to increased efficiency, selectivity, and milder reaction conditions. Both homogeneous and heterogeneous catalysts are employed in these transformations.
Homogeneous Catalysis for Diamine Formation
Homogeneous catalysis, where the catalyst is in the same phase as the reactants, allows for efficient catalyst-reactant interaction, leading to high reaction rates and selectivity. numberanalytics.com Transition metal complexes are widely used as homogeneous catalysts. numberanalytics.com Their activity and selectivity can be fine-tuned by modifying the ligands attached to the metal center. numberanalytics.comyoutube.com
Rhodium-catalyzed C-H insertion reactions represent a powerful method for the synthesis of 1,3-diamines from alkylsulfamides. nih.gov This strategy involves the oxidative cyclization of N-Boc protected sulfamides, which are readily available from alcohols or Boc-protected amines. nih.gov The resulting cyclic sulfamides can be opened under mild conditions to yield differentially N-blocked 1,3-diamines. nih.gov
Heterogeneous Catalysis in Propanediamine Preparation (e.g., Raney-Ni)
Heterogeneous catalysts, which are in a different phase from the reactants, are advantageous for their ease of separation and recycling. nih.gov Raney nickel, a porous nickel catalyst, is a prominent example used in the hydrogenation of nitriles to form amines. google.comresearchgate.netyoutube.com
The preparation of N,N-dimethyl-1,3-propanediamine from dimethylaminopropionitrile is often carried out using a Raney-Ni catalyst. google.comresearchgate.net This hydrogenation is typically performed in a batch reactor under hydrogen pressure and elevated temperature. google.com The process can be run continuously in a fixed-bed reactor, which simplifies the process and is suitable for large-scale production. google.com The use of an alkaline alcohol solution as a co-catalyst can lead to yields of N,N-dimethyl-1,3-propanediamine exceeding 98%. google.com
However, Raney nickel can be pyrophoric, posing safety risks, and must be stored in water, which can complicate accurate dosing. nih.gov It can also lead to side reactions like hydrodehalogenation. nih.govnih.gov
Continuous Flow Synthesis Techniques
Continuous flow synthesis offers several advantages over traditional batch processes, including improved heat and mass transfer, enhanced safety, and the potential for automation. google.com This technique is particularly well-suited for catalytic reactions, including the synthesis of 1,3-diamines.
A continuous process for preparing N,N-dimethyl-1,3-propanediamine has been developed using a fixed-bed reactor. google.comresearchgate.net The first step involves the reaction of dimethylamine (B145610) and acrylonitrile to form dimethylaminopropionitrile, which then directly enters a second fixed-bed reactor for hydrogenation over a Raney-Ni catalyst. google.com This integrated process is simple, energy-efficient, and produces a high-quality product, making it suitable for industrial-scale manufacturing. google.com
Derivatization of this compound
The derivatization of this compound is a key strategy to modulate its chemical and physical properties. This can be achieved through several synthetic routes, leading to a wide range of functionalized molecules.
The synthesis of analogs of this compound often involves the reaction of a suitable amine with a three-carbon electrophile. For instance, the synthesis of N,N'-diisopropyl-1,3-propanediamine can be achieved by the reflux reaction of acrylonitrile and diisopropylamine, followed by reduction of the resulting N,N-diisopropyl propionitrile (B127096) with sodium borohydride (B1222165) in ethanol. A general and widely applicable method for the synthesis of N,N'-dialkyl-1,3-propanediamines is the amination of acrylonitrile with the corresponding dialkylamine, followed by hydrogenation of the aminopropionitrile intermediate. This method is used for the industrial production of N,N-dimethyl-1,3-propanediamine, where the hydrogenation is typically carried out using a Raney-Ni catalyst. google.com
Another common route to 1,3-diamines is through the reduction of amides. For example, N,N'-dibutyl-propionamide can be synthesized from the reaction of propionic acid chloride with dibutylamine in a two-phase system of aqueous sodium hydroxide and toluene. chemicalbook.com The subsequent reduction of the amide yields this compound.
The following table summarizes the synthesis of some N,N'-dialkyl-1,3-propanediamine analogs.
| Product | Starting Materials | Reagents and Conditions | Reference |
| N,N'-Diisopropyl-1,3-propanediamine | Acrylonitrile, Diisopropylamine | 1. Reflux, trace H2O catalyst; 2. NaBH4, absolute ethanol | |
| N,N-Dimethyl-1,3-propanediamine | Acrylonitrile, Dimethylamine | 1. Amination; 2. Hydrogenation, Raney-Ni catalyst, 3-10 MPa | google.com |
| N,N'-Dibutyl-propionamide (precursor to the diamine) | Propionic acid chloride, Dibutylamine | 25 wt% NaOH (aq), Toluene, 20°C, 0.5 h, ice-cooling | chemicalbook.com |
The nitrogen atoms in this compound are nucleophilic centers that can readily undergo a variety of functionalization reactions, including alkylation, acylation, and the formation of Schiff bases.
Selective N-monoalkylation and N,N'-dialkylation of aromatic amines have been achieved using alcohols in the presence of triphenylphosphine (B44618) (PPh3) and 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ). researchgate.net This methodology can be extended to aliphatic diamines like this compound for further substitution on the nitrogen atoms.
The formation of Schiff bases is a common derivatization for primary and some secondary amines. For example, 2,2-dimethyl-1,3-propanediamine (B1293695) reacts with salicylaldehyde (B1680747) in refluxing ethanol to form the corresponding Schiff base. researchgate.net Similarly, this compound can be expected to react with various aldehydes and ketones to form iminium ions or, if a primary amine is present, Schiff bases. The condensation of N,N-dimethyl-1,3-diaminopropane with 2-pyridine carboxaldehyde yields the tridentate ligand N,N-dimethyl-N'-(1-pyridinylmethylidene)propane-1,3-diamine (DPMPD). samipubco.com
The ability of this compound and its derivatives to act as ligands allows for the preparation of a wide array of metal complexes and other adducts. The nitrogen atoms can coordinate to metal centers, forming stable chelate rings. For instance, the related ligand 1,3-propanediamine-N,N'-diacetate (1,3-pdda2-) forms a dinuclear gallium(III) complex, [Ga(1,3-pdda)(µ-OH)]2·2H2O, where each gallium ion is octahedrally coordinated by the ligand and bridging hydroxyl groups. nih.gov
Furthermore, N,N'-dialkyl-1,3-propanediamines can be incorporated into larger macrocyclic structures. The reaction of diamines with diiminoisoindoline can lead to the formation of aza-linked macrocycles. nih.gov Cryptands, which are three-dimensional macrobicyclic compounds, can also be synthesized using diamine building blocks, offering tailored host-guest properties. nih.gov For example, a cryptand with C3 symmetry has been synthesized by the nucleophilic substitution reaction between a 1,3,5-triazine-2,4,6-triphenol and 2,6-bis(bromomethyl)pyridine. nih.gov
The following table provides examples of complex adducts formed from related 1,3-diamines.
| Ligand/Diamine | Metal/Reagent | Product Type | Reference |
| 1,3-Propanediamine-N,N'-diacetate (1,3-pdda2-) | Gallium(III) | Dinuclear Gallium(III) Complex | nih.gov |
| Diamines | Diiminoisoindoline | Aza-linked Macrocycles | nih.gov |
| N,N-dimethyl-N'-(1-pyridinylmethylidene)propane-1,3-diamine (DPMPD) | Copper(II) perchlorate (B79767) hexahydrate | Copper(II) Complex | samipubco.com |
The stereoselective synthesis of chiral 1,3-diamines is of significant interest due to their application as chiral ligands and auxiliaries in asymmetric catalysis. mdpi.com Several strategies have been developed for the stereocontrolled synthesis of 1,3-diamines.
One approach involves the diastereoselective reduction of N-tert-butanesulfinylketimines. acs.org This method allows for the preparation of chiral, non-racemic 1,3-diamines with high diastereoselectivity. The stereochemical outcome is influenced by the geometry of the starting ketimine, which can be controlled by the presence of ortho-substituents.
Another powerful method is the stereocontrolled synthesis of 1,3-diamines through the benzylic ring-opening of aziridines with 2-azaallyl anion nucleophiles. This reaction proceeds with high efficiency, diastereoselectivity, and enantiospecificity, yielding products with differentiated amino groups. datapdf.com
Palladium-catalyzed asymmetric allylic amination is another versatile tool for accessing optically active diamines. nih.gov This method can be used to synthesize enantioenriched N-allyl hydroxylamine-O-sulfamates, which can then be further transformed into polyfunctionalized diamines.
The following table outlines some methods for the stereoselective synthesis of chiral 1,3-diamines.
| Method | Key Features | Typical Stereoselectivity | Reference |
| Diastereoselective reduction of N-tert-butanesulfinylketimines | Use of a chiral auxiliary to control the reduction of a ketimine. | High diastereoselectivity. | acs.org |
| Benzylic ring-opening of aziridines | Reaction of 2-azaallyl anions with aziridines. | High diastereoselectivity (dr up to >20:1) and enantiospecificity. | datapdf.com |
| Palladium-catalyzed asymmetric allylic amination | Enantioenriched synthesis of N-allyl hydroxylamine-O-sulfamates. | High enantiomeric excess. | nih.gov |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., 1H, 13C, HSQC)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules like this compound. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.
13C NMR Spectroscopy: The 13C NMR spectrum provides information on the different carbon environments within the molecule. For this compound, distinct peaks corresponding to the carbon atoms of the butyl chains and the propanediamine bridge are expected. chemicalbook.com The chemical shifts of these carbons are indicative of their bonding and proximity to the nitrogen atoms.
Heteronuclear Single Quantum Coherence (HSQC): HSQC is a two-dimensional NMR technique that correlates the chemical shifts of directly bonded protons and carbons. This is particularly useful for unambiguously assigning the signals in both 1H and 13C NMR spectra. An HSQC spectrum of this compound would show cross-peaks connecting each proton signal to the signal of the carbon it is attached to, thus confirming the connectivity within the molecule.
113| Atom Position | 1H Chemical Shift (ppm, predicted) | 13C Chemical Shift (ppm) |
|---|---|---|
| N-CH2-CH2-CH2-CH3 | ~2.4 (t) | ~54 |
| N-CH2-CH2-CH2-CH3 | ~1.4 (m) | ~32 |
| N-CH2-CH2-CH2-CH3 | ~1.3 (m) | ~20 |
| N-CH2-CH2-CH2-CH3 | ~0.9 (t) | ~14 |
| N-CH2-CH2-CH2-NH2 | ~2.5 (t) | ~56 |
| N-CH2-CH2-CH2-NH2 | ~1.6 (quintet) | ~30 |
| N-CH2-CH2-CH2-NH2 | ~2.7 (t) | ~42 |
| -NH2 | Variable | N/A |
Vibrational Spectroscopy (e.g., Infrared Spectroscopy) for Functional Group Analysis
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. chemicalbook.com The IR spectrum of this compound is expected to show several characteristic absorption bands.
The N-H stretching vibrations of the primary amine group (-NH2) typically appear as a pair of bands in the region of 3300-3500 cm-1. The C-H stretching vibrations of the alkyl chains are observed just below 3000 cm-1. The N-H bending vibration of the primary amine can be seen around 1600 cm-1, and the C-N stretching vibrations are expected in the range of 1000-1200 cm-1.
| Vibrational Mode | Expected Frequency Range (cm-1) |
|---|---|
| N-H Stretch (primary amine) | 3300 - 3500 |
| C-H Stretch (alkane) | 2850 - 2960 |
| N-H Bend (primary amine) | 1590 - 1650 |
| C-N Stretch | 1000 - 1200 |
Mass Spectrometry Techniques (e.g., Electrospray Ionization Mass Spectrometry) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is used to determine the molecular weight and to deduce the structure of a compound by analyzing its fragmentation pattern upon ionization. chemicalbook.com For this compound, with a molecular formula of C11H26N2, the expected molecular weight is approximately 186.34 g/mol. nih.gov
In an electron ionization (EI) mass spectrum, the molecular ion peak (M+) would be observed at m/z 186. The fragmentation pattern is typically dominated by the cleavage of C-C bonds adjacent to the nitrogen atoms (α-cleavage), which is a characteristic fragmentation pathway for amines. This would lead to the formation of stable iminium ions. Common fragments would include the loss of a propyl group (M-43) or a butyl group (M-57), and a prominent peak at m/z 129 corresponding to the [M - C4H9]+ fragment.
Elemental Microanalysis for Compositional Verification
Elemental microanalysis is a fundamental technique used to determine the mass percentages of carbon, hydrogen, and nitrogen in a pure sample. This data is then compared to the theoretical values calculated from the molecular formula to confirm the compound's elemental composition.
For this compound (C11H26N2), the theoretical elemental composition is as follows:
| Element | Atomic Mass (g/mol) | Number of Atoms | Total Mass (g/mol) | Percentage (%) |
|---|---|---|---|---|
| Carbon (C) | 12.011 | 11 | 132.121 | 70.91 |
| Hydrogen (H) | 1.008 | 26 | 26.208 | 14.07 |
| Nitrogen (N) | 14.007 | 2 | 28.014 | 15.03 |
| Total | 186.343 | 100.00 |
Chromatographic Separations for Purity Assessment and Mixture Resolution (e.g., UHPLC-MS)
Ultra-High-Performance Liquid Chromatography coupled with Mass Spectrometry (UHPLC-MS) is a highly sensitive and selective technique for separating, identifying, and quantifying components in a mixture. This method is well-suited for assessing the purity of this compound and for resolving it from potential impurities or in complex matrices.
The separation of aliphatic diamines can be challenging due to their polar nature. nih.gov Ion-pairing chromatography, where a reagent is added to the mobile phase to form a less polar complex with the analyte, is often employed. nih.gov A reversed-phase C18 column is commonly used for the separation. The high resolution of UHPLC allows for the separation of closely related compounds, while the mass spectrometer provides confident identification based on the mass-to-charge ratio of the eluting components. This technique is crucial for quality control and for the analysis of this compound in various applications.
Catalytic Applications of N,n Dibutyl 1,3 Propanediamine
Role in Polyurethane Catalysis
Amine-based catalysts are crucial in the production of polyurethanes, materials ubiquitous in foams, coatings, and elastomers. l-i.co.uktopicsonchemeng.org.my These catalysts accelerate the two primary reactions in polyurethane formation: the "gelling" reaction between an isocyanate and a polyol, and the "blowing" reaction between an isocyanate and water, which generates carbon dioxide gas for foam production. l-i.co.ukpoliuretanos.com.br The catalytic activity and selectivity of an amine are governed by its chemical structure, particularly the basicity and steric accessibility of the nitrogen atoms. l-i.co.uk
N,N'-dibutyl-1,3-propanediamine is identified as a functional amine for use in polyurethane catalysis. whamine.com Its structure contains two different amine functionalities: a tertiary amine and a primary amine. The sterically unhindered tertiary amine group is expected to be the primary site for catalytic activity, promoting the gelling and blowing reactions. The presence of the primary amine group suggests it could also function as a "reactive catalyst," where the primary amine reacts with an isocyanate group, incorporating the catalyst molecule into the final polymer backbone. This covalent bonding can reduce the volatility of the catalyst in the finished product.
While detailed performance data for this compound is not extensively published, its role can be understood in the context of other widely used amine catalysts.
Table 2: Examples of Amine Catalysts in Polyurethane Production
| Catalyst | Type | Primary Function |
|---|---|---|
| Triethylenediamine (TEDA) | Cyclic Tertiary Amine | Strong Gelling Catalyst |
| N,N-Dimethylcyclohexylamine (DMCHA) | Tertiary Amine | Balanced Gelling/Blowing |
| Bis(2-dimethylaminoethyl)ether (BDMAEE) | Ether Amine | Strong Blowing Catalyst |
| This compound | Aliphatic Diamine | Polyurethane Catalyst |
Application in Hydrotreating Processes and Catalyst Activation
In the petrochemical industry, hydrotreating is a vital process for removing impurities like sulfur (hydrodesulfurization) and nitrogen from hydrocarbon feedstocks. This is accomplished using catalysts, typically containing molybdenum or tungsten sulfides promoted with cobalt or nickel on an alumina (B75360) support. The activity of these catalysts is dependent on proper activation, which involves a sulfidation step.
A specific application for this compound has been identified in a method for the in-situ activation of hydrotreating catalysts, particularly those used in hydrocracking. gccpo.org The process involves two key stages following the initial sulfiding of the catalyst. This compound is listed among a group of nitrogen compounds used for the passivation of the freshly sulfided catalyst. gccpo.org This controlled passivation is a critical step to ensure the catalyst's stability and optimal activity before it is exposed to the hydrocarbon feed. gccpo.org
The compound is injected, typically in a liquid phase, into the reactor containing the catalyst under specific temperature conditions. gccpo.org
Table 3: Conditions for Catalyst Activation using this compound
| Parameter | Condition | Source |
|---|---|---|
| Process Step | In-situ activation and passivation of hydrotreating catalyst | gccpo.org |
| Injection Phase | Liquid-phase (preferred) or gas-phase | gccpo.org |
| Injection Temperature | 120 to 350 °C | gccpo.org |
| Catalyst Type | Hydrotreating, particularly hydrocracking catalysts | gccpo.org |
Organocatalytic Functions of this compound
Organocatalysis refers to the use of small organic molecules to accelerate chemical reactions. The primary documented organocatalytic function of this compound is in polymerization catalysis, specifically in the formation of polyurethanes as detailed in section 4.1. In this context, it functions as a Lewis base catalyst. The lone pair of electrons on the tertiary nitrogen atom interacts with either the isocyanate or the polyol, activating it for the urethane-forming reaction. poliuretanos.com.bracs.org
Beyond its role in polymerization, specific applications of this compound as an organocatalyst in other areas of synthetic chemistry, such as asymmetric synthesis or fine chemical production, are not widely reported in the reviewed literature. Its utility is centered on its ability to promote the reactions inherent to polyurethane chemistry and its specific role in hydrotreating catalyst activation.
Mechanisms of Catalytic Action
The catalytic mechanisms of this compound are specific to its application area.
In polyurethane catalysis , tertiary amines are understood to operate through two primary mechanisms. poliuretanos.com.bracs.org Given the structure of this compound, its tertiary amine end would facilitate catalysis via these pathways:
Nucleophilic Catalysis: The tertiary amine directly attacks the electrophilic carbon of the isocyanate group (-N=C=O). This forms a highly reactive, unstable zwitterionic intermediate, which is then readily attacked by the hydroxyl group of the polyol. The catalyst is subsequently regenerated.
Lewis Base Catalysis (Hydrogen-Bonding Mechanism): The amine forms a hydrogen-bonded complex with the hydroxyl group of the polyol. This increases the nucleophilicity of the oxygen atom, making it more reactive towards the isocyanate group. This mechanism, often referred to as Baker's mechanism, is considered predominant, where the amine's basicity is the key factor. poliuretanos.com.br
In hydrotreating catalyst activation , the mechanism is one of passivation. After the metal oxide catalyst is converted to its active metal sulfide (B99878) form via a sulfiding agent, it exists in a highly reactive state. The introduction of this compound serves to controllably moderate this high reactivity, preventing undesirable side reactions or deactivation when the process stream is introduced. gccpo.org It likely functions by temporarily coordinating to active sites on the catalyst surface, stabilizing them until the hydrotreating reaction begins.
Development of this compound-Based Catalytic Systems
The development of catalytic systems often involves modifying a base molecule to enhance its performance or incorporating it into a larger system. For this compound, its application within a defined industrial process represents a form of a catalytic system.
The most clearly defined system is its use in the activation of hydrotreating catalysts. gccpo.org This system comprises the hydrotreating catalyst itself, a sulfiding agent, and the nitrogen-containing passivating agent (this compound), all operating under specific temperature and pressure protocols within the reactor. gccpo.org The innovation lies in the method and the specific combination of agents to achieve optimal catalyst performance.
While the synthesis of this compound and related diamines is well-established, the development of new, distinct catalytic systems based on derivatives or metal complexes of this specific compound is not extensively documented in the surveyed scientific and patent literature. Its primary role remains as a functional component within established catalytic processes.
Coordination Chemistry and Ligand Properties of N,n Dibutyl 1,3 Propanediamine
Chelation Behavior with Metal Ions
N,N'-dibutyl-1,3-propanediamine possesses two nitrogen donor atoms separated by a three-carbon backbone, making it a potential bidentate chelating ligand. In coordination chemistry, chelation involves the formation of a six-membered ring with a central metal ion. The stability of such a chelate would be influenced by factors including the nature of the metal ion, the solvent system, and the steric hindrance imposed by the bulky butyl groups.
Currently, there is a lack of specific experimental data, such as formation constants or thermodynamic parameters, for the chelation of this compound with various metal ions. Such studies would be essential to quantify its binding affinity and selectivity for different metals compared to less sterically hindered diamines.
Synthesis and Characterization of Metal Complexes
The synthesis of metal complexes with this compound would typically involve reacting the ligand with a suitable metal salt in an appropriate solvent. However, a review of the scientific literature does not yield specific examples of synthesized and characterized metal complexes with this ligand.
For comparison, related ligands like 1,3-propanediamine and its derivatives form complexes with a variety of transition metals. bohrium.com For instance, the synthesis of a dinuclear gallium(III) complex with 1,3-propanediamine-N,N'-diacetate has been reported, involving the reaction of gallium(III) hydroxide (B78521) with the ligand acid. Characterization of such complexes typically involves techniques like single-crystal X-ray diffraction, elemental analysis, and thermal analysis to determine the structure, composition, and stability.
Table 1: Hypothetical Data Table for a Metal Complex of this compound (Note: This table is for illustrative purposes only, as no specific data has been found in the literature.)
| Property | Value |
|---|---|
| Formula | e.g., [M(this compound)Cl₂] |
| Crystal System | e.g., Monoclinic |
| Space Group | e.g., P2₁/c |
| Metal-N1 Bond Length (Å) | Not Available |
| Metal-N2 Bond Length (Å) | Not Available |
| N-M-N Bite Angle (°) | Not Available |
Spectroscopic Investigations of Metal-Ligand Interactions
Spectroscopic methods are fundamental in elucidating the nature of metal-ligand bonding. Techniques such as Infrared (IR), Nuclear Magnetic Resonance (NMR), and UV-Visible (UV-Vis) spectroscopy would be employed to study complexes of this compound.
IR Spectroscopy: Coordination of the amine groups to a metal center would be expected to cause shifts in the N-H and C-N stretching frequencies.
NMR Spectroscopy: ¹H and ¹³C NMR spectra would show changes in chemical shifts of the protons and carbons in the ligand upon coordination, providing insight into the complex's structure in solution. chemicalbook.com
UV-Vis Spectroscopy: For complexes with transition metals, d-d electronic transitions could be observed, providing information about the coordination geometry around the metal ion.
Despite the utility of these techniques, specific spectroscopic data for metal complexes of this compound are not available in published research.
Ligand Field Theory Applied to this compound Complexes
Ligand Field Theory (LFT) is a theoretical framework used to describe the electronic structure and bonding in metal complexes. The application of LFT to hypothetical complexes of this compound would allow for the prediction and explanation of their magnetic properties, electronic spectra, and thermodynamic stability. The two nitrogen donor atoms would create a specific ligand field around the metal ion. The strength of this field (quantified by the ligand field splitting parameter, Δ) would be influenced by the steric bulk of the butyl groups, which may enforce a distorted coordination geometry. Without synthesized complexes and corresponding experimental data (e.g., from UV-Vis spectroscopy or magnetic susceptibility measurements), a meaningful application of LFT to this compound complexes cannot be performed.
Potential in Metal-Organic Framework (MOF) Synthesis
Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal nodes linked by organic ligands. Diamines are often used as pillars or functionalizing agents within MOF structures to introduce specific properties, such as enhanced CO₂ capture.
While diamine-functionalized MOFs are an active area of research, there are no specific reports on the use of this compound as a linker or functional group in MOF synthesis. Its bulky butyl groups could, in principle, be used to tune the pore size and hydrophobicity of a MOF, but its potential in this application remains unexplored in the current scientific literature.
Integration of N,n Dibutyl 1,3 Propanediamine in Polymer and Materials Science
Role as an Organic Chemical Intermediate for Polymer Synthesis
N,N'-dibutyl-1,3-propanediamine serves as a versatile organic chemical intermediate in the synthesis of various polymers, primarily through step-growth polymerization. Its two secondary amine functional groups can react with a variety of monomers to form different types of polymer linkages. The bulky butyl groups attached to the nitrogen atoms introduce steric hindrance, which can modulate the reactivity of the amine groups compared to unsubstituted or less substituted diamines.
This compound is a key building block for creating specialized polyamides and polyurethanes. In these reactions, the diamine reacts with dicarboxylic acids, acyl chlorides, or diisocyanates to form the respective polymer chains. The selection of this compound as a monomer allows for the precise introduction of dibutylamino functionalities into the polymer structure, which can significantly alter the final properties of the material.
The synthesis of high-molecular-weight polyamides using 1,3-propanediamine and its derivatives can be challenging due to the high reactivity of the diamine. However, the controlled reactivity of this compound can be advantageous in specific polymerization processes where a more moderate reaction rate is desired to achieve a well-defined polymer structure.
Below is a table summarizing the types of polymerization reactions where this compound can be utilized as an intermediate.
| Polymer Type | Co-monomer | Linkage Formed |
| Polyamide | Dicarboxylic acid / Acyl chloride | Amide |
| Polyurethane | Diisocyanate | Urea (B33335) |
| Polyurea | Diisocyanate | Urea |
| Epoxy Resin | Epoxide | C-N bond (crosslinking) |
Incorporation into Polymer Backbones and Side Chains
The bifunctional nature of this compound allows for its direct incorporation into the main chain or backbone of a polymer. When reacted with difunctional co-monomers such as diacids or diisocyanates, it forms a linear polymer with the diamine unit regularly repeating along the backbone. The presence of the flexible propylene linker and the bulky butyl groups within the polymer backbone disrupts the chain packing and reduces the potential for strong interchain hydrogen bonding that is typically observed in polyamides derived from primary diamines.
This incorporation into the backbone can lead to polymers with:
Increased Solubility: The bulky butyl groups can enhance the solubility of the polymer in organic solvents.
Lower Melting Points and Glass Transition Temperatures: The disruption of chain packing leads to weaker intermolecular forces, resulting in lower thermal transition temperatures.
Modified Mechanical Properties: The flexibility of the polymer chains can be increased, leading to more elastomeric materials.
Alternatively, this compound can be incorporated as a side chain. This can be achieved by first reacting one of the amine groups with a monomer that has a polymerizable group, and then polymerizing this new monomer. This approach results in a polymer with pendant dibutylaminopropyl groups, which can be used for further post-polymerization modifications or to impart specific functionalities to the polymer surface.
Influence on Polymerization Kinetics and Thermodynamics
The kinetics and thermodynamics of polymerization are significantly influenced by the structure of the monomers. In the case of this compound, the two butyl groups attached to the nitrogen atoms exert a considerable steric effect.
Kinetics:
The steric hindrance caused by the butyl groups generally leads to a decrease in the rate of polymerization compared to less substituted diamines like 1,3-propanediamine. The bulky substituents can impede the approach of the co-monomer to the reactive amine sites, thereby increasing the activation energy of the propagation step. This effect can be beneficial in controlling the polymerization process, preventing rapid, uncontrolled reactions and allowing for the formation of more uniform polymers. In some cases, the basicity of the secondary amines in this compound can also play a catalytic role in certain polymerization reactions, although this effect might be overshadowed by the steric hindrance.
Thermodynamics:
The following table provides a qualitative comparison of the expected kinetic and thermodynamic effects of using this compound compared to an unsubstituted diamine like 1,3-propanediamine.
| Parameter | Effect of this compound | Reason |
| Polymerization Rate (Kinetics) | Decreased | Steric hindrance from butyl groups increases activation energy. |
| Enthalpy of Polymerization (ΔH) | Potentially less negative | Steric strain in the resulting polymer may slightly reduce the exothermicity. |
| Entropy of Polymerization (ΔS) | Potentially more positive | Increased conformational flexibility of the polymer backbone. |
| Ceiling Temperature (Tc) | May be lower | The balance between ΔH and ΔS might result in a lower ceiling temperature. |
Modification of Polymeric Materials for Specific Applications
The unique structure of this compound makes it a valuable tool for modifying existing polymeric materials to achieve specific properties and functionalities for a range of applications.
One of the primary applications is its use as a curing agent for epoxy resins. The secondary amine groups can react with the epoxide rings of the resin, leading to cross-linking and the formation of a rigid, three-dimensional network. The long, flexible butyl chains can impart a degree of toughness and flexibility to the cured epoxy, which is often desirable in applications requiring impact resistance.
In the field of polyurethanes, this compound can be used as a chain extender . In this role, it reacts with isocyanate-terminated prepolymers to increase the molecular weight and introduce urea linkages into the polyurethane backbone. The use of a diamine chain extender like this compound can significantly alter the hard segment domains of the polyurethane, influencing its mechanical properties, such as hardness, elasticity, and tensile strength acs.orgopenaccess.ir. The dibutyl groups can also improve the compatibility of the hard and soft segments in certain polyurethane systems.
Furthermore, polymers containing this compound units can be subjected to post-polymerization modification . The tertiary amine nitrogen atoms in the polymer backbone can act as sites for quaternization, leading to the formation of polycations. These charged polymers can have applications as flocculants, antistatic agents, or in gene delivery systems.
The table below outlines some specific applications arising from the modification of polymers with this compound.
| Application | Role of this compound | Resulting Property Modification |
| Epoxy Resin Composites | Curing Agent | Increased toughness and flexibility, modified thermal properties. |
| Polyurethane Elastomers | Chain Extender | Altered hard segment morphology, tailored mechanical properties (e.g., hardness, elasticity). acs.org |
| Functional Coatings | Monomer for Polymer Synthesis | Introduction of basic sites for improved adhesion or catalytic activity. |
| Biomaterials | Monomer for creating polycations | Potential for antimicrobial surfaces or gene delivery vectors after quaternization. |
Structure Activity Relationships and Mechanistic Investigations of N,n Dibutyl 1,3 Propanediamine Derivatives
Conformational Analysis and Molecular Recognition
The spatial arrangement of atoms, or conformation, of N,N'-dibutyl-1,3-propanediamine derivatives is critical for their interaction with biological targets. The flexibility of the propane-1,3-diamine linker and the butyl chains allows the molecule to adopt various conformations, influencing its ability to bind to receptors or enter cells. In derivatives such as (S,S)-1,3-propanediamine-N,N′-di-2-(3-cyclohexyl)propanoic acid, the stereochemistry and the nature of the ester groups attached are key determinants of their biological function. researchgate.net Spectroscopic data, including IR, 1H NMR, and 13C NMR, are used to characterize the structures and confirm the coordination of ligands to metal ions, such as palladium(II), via nitrogen donor atoms in complexed derivatives. researchgate.net The specific conformation dictates how the molecule is recognized by cellular components, a fundamental step in its mechanism of action.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling provides a mathematical framework to correlate the chemical structure of compounds with their biological activity. For derivatives of 1,3-propanediamine, QSAR models have been successfully developed to predict their properties and activities.
One such study focused on fourteen ester derivatives of (S,S)-1,3-propanediamine-N,N'-di-2-(3-cyclohexyl)propanoic acid and related compounds. nih.gov A robust mathematical model was established to predict the lipophilicity (logD7,4), a key parameter influencing drug absorption and distribution. nih.gov The model demonstrated a very good correlation (r²=0.8969) between experimentally determined lipophilicity and chromatographic data. nih.gov The predictive power of this model, confirmed by cross-validation (Q² = 0.89), allows for the estimation of lipophilicity for new or potential metabolites of these derivatives, guiding the design of compounds with improved properties. researchgate.netnih.gov These studies have shown that lipophilicity data correlates well with the previously observed antiproliferative activity of these substances in in vitro studies. researchgate.netnih.gov
Relationship between this compound Derivative Structures and Biological Activities in In Vitro Cellular Models
The translation of chemical structure into biological effect is most clearly observed in controlled laboratory settings using cellular models.
Derivatives of 1,3-propanediamine have been evaluated for their cytotoxic potential against a range of human and rat tumor cell lines. In one study, methyl, ethyl, n-propyl, and n-butyl esters of (S,S)-1,3-propanediamine-N,N′-di-2-(3-cyclohexyl)propanoic acid were tested against human (U251) and rat (C6) glioma cells, as well as HL-60, SHSY-5Y, and L929 cell lines. researchgate.net The n-butyl ester derivative demonstrated the highest cytotoxic activity against glioma cells, with 24-hour IC₅₀ values that were lower than those of the established chemotherapy drug cisplatin. researchgate.net
In a separate study, a series of novel bis-naphthalimide derivatives bridged by a similar diamine structure, N,N-bis(3-aminopropyl)methylamine, were synthesized and tested. nih.gov Compounds modified with piperidine (B6355638) and piperazine (B1678402) (NI1-NI4) showed potent and selective cytotoxic activity against HeLa (cervical cancer) and MGC-803 (gastric cancer) cells, with IC₅₀ values superior to the control drug, Amonafide. nih.gov In contrast, derivatives conjugated with pyrrole (B145914) (NI5-NI8) exhibited weak activity. nih.gov
Table 1: Cytotoxic Activity (IC₅₀, µM) of Selected Bis-naphthalimide Derivatives
| Compound | HeLa | MGC-803 | MCF-7 | A549 |
|---|---|---|---|---|
| NI1 | 2.89 | 2.73 | >20 | >20 |
| NI4 | 0.60 | 1.60 | 10.32 | 11.23 |
| Amonafide | 4.65 | 4.31 | 5.23 | 6.27 |
Data sourced from a study on bis-naphthalimide derivatives with a diamine bridge. nih.gov
Understanding the intracellular pathways triggered by these derivatives is crucial. Research has shown that the cytotoxic effects of certain (S,S)-1,3-propanediamine-N,N′-di-2-(3-cyclohexyl)propanoic acid esters are mediated by the generation of reactive oxygen species (ROS). researchgate.net This oxidative stress leads to a disruption of the mitochondrial membrane potential and subsequent induction of apoptosis, or programmed cell death. researchgate.net The apoptotic mechanism was found to be caspase-dependent, a hallmark of this cell death pathway. researchgate.net Further investigations into related bis-naphthalimide derivatives revealed that some compounds could strongly bind to DNA and localize within lysosomes, cellular organelles involved in waste degradation. nih.gov
Lipophilicity Determination and Prediction Models for Derivatives
Lipophilicity, often expressed as the logarithm of the partition coefficient (logP or logD), is a critical physicochemical property that affects a compound's absorption, distribution, metabolism, and excretion (ADME). The lipophilicity of 1,3-propanediamine derivatives has been determined experimentally using the traditional shake-flask method and more modern techniques like ultra-high performance liquid chromatography-tandem mass spectrometry (UHPLC-MS). researchgate.netnih.gov
Studies on ester derivatives of (S,S)-1,3-propanediamine-N,N'-di-2-(3-cyclohexyl)propanoic acid found a direct relationship between lipophilicity and antineoplastic activity; compounds with the lowest lipophilicity also had the lowest activity. researchgate.net The value of lipophilicity for these derivatives is dependent on the length of the alkyl chain in the ester groups. researchgate.net A mathematical model was developed using UHPLC-MS data to accurately predict the n-octanol/water distribution coefficient (logD₇,₄), providing a valuable tool for designing future derivatives with optimal lipophilicity for enhanced biological activity. nih.gov
Reaction Mechanisms and Degradation Pathways of N,n Dibutyl 1,3 Propanediamine
Elucidation of Reaction Mechanisms in N,N'-dibutyl-1,3-propanediamine Synthesis
The synthesis of this compound can be achieved through several synthetic routes. The elucidation of the reaction mechanisms provides insight into the formation of the final product and potential byproducts. Two primary mechanisms are reductive amination and nucleophilic substitution.
Reductive Amination:
Reductive amination is a versatile method for synthesizing amines from carbonyl compounds. masterorganicchemistry.comnih.gov In the context of this compound synthesis, this process would typically involve the reaction of a suitable aldehyde with dibutylamine (B89481), followed by a reduction step.
A plausible pathway begins with the reaction of 3-(dibutylamino)propanal with a reducing agent. The general mechanism for reductive amination proceeds in two main steps:
Imine Formation: The amine's nitrogen atom acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. This is followed by the elimination of a water molecule to form an iminium ion intermediate. ncert.nic.in
Reduction: A reducing agent, such as sodium borohydride (B1222165) (NaBH₄) or sodium cyanoborohydride (NaBH₃CN), is then used to reduce the iminium ion to the final amine product. masterorganicchemistry.com The use of specific reducing agents like sodium triacetoxyborohydride (B8407120) can offer high yields and fewer side products.
The reaction is typically carried out under neutral or weakly acidic conditions to facilitate both the nucleophilic attack and the stability of the resulting imine. nih.gov
Nucleophilic Substitution (Alkylation):
Another common method for the synthesis of amines is through the nucleophilic substitution reaction of an alkyl halide with an amine. sigmaaldrich.com For this compound, this would involve the reaction of a 1,3-dihalopropane (e.g., 1,3-dichloropropane (B93676) or 1,3-dibromopropane) with dibutylamine.
The mechanism involves the lone pair of electrons on the nitrogen atom of dibutylamine attacking the electrophilic carbon atom of the 1,3-dihalopropane, displacing the halide ion in an Sₙ2 reaction. This process would occur sequentially at both ends of the propane (B168953) chain. However, direct alkylation of amines can be challenging to control and may lead to the formation of quaternary ammonium (B1175870) salts as over-alkylation products. sigmaaldrich.com
A related synthesis involves the reaction of 3-chloropropionic acid with dibutylamine. chemicalbook.com This reaction proceeds through the initial formation of an amide, N,N-dibutyl-3-chloropropionamide, which is then reduced to yield this compound.
Thermal and Chemical Degradation Studies
The degradation of this compound can occur through various pathways, primarily influenced by heat and chemical exposure.
Thermal Degradation:
While specific studies on the thermal degradation of this compound are not extensively available, the degradation of the related compound 1,3-diaminopropane (B46017) provides valuable insights. The thermal decomposition of 1,3-diaminopropane can lead to the formation of various products, including carbamates and ureas, through intermolecular reactions. researchgate.net For aliphatic amines in general, thermal decomposition energies tend to decrease as the substitution on the nitrogen atom increases (primary > secondary > tertiary). aidic.it This suggests that the tertiary amine centers in this compound might have a lower decomposition energy compared to their primary and secondary amine counterparts.
Chemical Degradation:
The chemical degradation of this compound can be initiated by various factors, including oxidation and hydrolysis.
Oxidative Degradation: Aliphatic amines are susceptible to oxidation. The electrochemical oxidation of simple aliphatic amines generally proceeds via the formation of a secondary amine and an aldehyde. nih.gov The presence of oxygen can lead to the formation of various degradation products, including aldehydes and imine-containing species.
Hydrolysis: While amines are generally stable to hydrolysis, certain conditions can promote this degradation pathway. The rate of hydrolysis can be influenced by pH. For some related compounds, hydrolysis can be a significant degradation pathway, particularly in the presence of certain catalysts or under specific pH conditions.
Stability Profiles in Various Environmental and Process Conditions
The stability of this compound is a critical factor in its storage, handling, and application. Its stability can be affected by environmental factors such as pH and temperature, as well as by its interaction with other chemicals in industrial processes.
Influence of pH:
The stability of polyamines can be significantly influenced by the pH of the surrounding medium. aidic.itchemicalbook.com Amines are basic compounds and will exist in their protonated form in acidic solutions. This protonation can affect their chemical reactivity and stability. For instance, in some biological systems, polyamines can form stable carbamate (B1207046) complexes in aqueous solutions, a process that is pH-dependent. wikipedia.org
Process Conditions:
In industrial settings, this compound may be exposed to a variety of conditions that can impact its stability. For example, in the presence of solvents like dichloromethane, some amines have been shown to undergo exothermic reactions, indicating a potential for instability. aidic.it The thermal stability of amines in such mixtures can be influenced by the molecular weight and substitution pattern of the amine. aidic.it
Below is a table summarizing key stability-related information for this compound and related compounds.
| Property | Value/Observation | Compound | Reference |
| Boiling Point | 205 °C | This compound | chemicalbook.com |
| Flash Point | 104 °C | This compound | sigmaaldrich.com |
| Water Solubility | 10 g/L (20 °C) | This compound | keruichemical.com |
| Thermal Decomposition | Can form carbamates and ureas | 1,3-Diaminopropane | researchgate.net |
| Oxidative Degradation | Can form aldehydes and secondary amines | Aliphatic Amines | nih.gov |
| pH Influence | Stability can be pH-dependent | Polyamines | aidic.itchemicalbook.com |
Computational Chemistry and Theoretical Modeling of N,n Dibutyl 1,3 Propanediamine
Quantum Mechanical Calculations of Electronic Structure and Reactivity
Quantum mechanical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of N,N'-dibutyl-1,3-propanediamine. These calculations can determine the distribution of electron density, the energies of molecular orbitals (such as the Highest Occupied Molecular Orbital, HOMO, and the Lowest Unoccupied Molecular Orbital, LUMO), and the electrostatic potential.
While specific DFT studies on this compound are not abundant in the literature, research on similar alkylamines provides a framework for understanding its properties. For instance, studies on other sterically hindered alkylamines have shown that the geometry around the nitrogen atom can deviate from the ideal sp3 hybridization towards a more planar configuration to alleviate steric strain. nih.gov This can, in turn, affect the amine's reactivity and its ability to act as a nucleophile or a base. Quantum chemical calculations are essential to predict such geometric and electronic perturbations. nih.gov
Table 1: Representative Calculated Electronic Properties of a Diamine
| Property | Description | Predicted Significance for this compound |
| HOMO-LUMO Gap | The energy difference between the highest occupied and lowest unoccupied molecular orbitals. | A smaller gap generally indicates higher reactivity. For this diamine, the gap would be influenced by the alkyl chain length and conformation. |
| Molecular Electrostatic Potential (MEP) | A map of the electrostatic potential on the electron density surface. | Would likely show negative potential regions around the two nitrogen atoms, indicating their nucleophilic character and sites for protonation. |
| Mulliken Atomic Charges | A method for partitioning the total charge of a molecule among its constituent atoms. | Would quantify the partial negative charges on the nitrogen atoms and the partial positive charges on the hydrogen atoms of the amino groups. |
This table is illustrative and based on general principles of quantum chemistry as applied to similar molecules. Specific values would require dedicated calculations.
Molecular Dynamics Simulations for Conformational Analysis
The conformational flexibility of this compound is a key determinant of its physical and chemical properties. Molecular dynamics (MD) simulations are a powerful tool for exploring the potential energy surface of this molecule and identifying its stable conformers. acs.org The propane (B168953) backbone and the two butyl chains can adopt numerous spatial arrangements due to rotation around their single bonds.
Studies on similar 1,3-diamines, such as 2,2-dimethylpropane-1,3-diamine, have revealed the existence of multiple stable conformations, with the anti-anti conformation often being the global minimum in the gas phase. mdpi.com However, intermolecular interactions in the liquid or solid state can favor other conformers. mdpi.com For this compound, the interplay between intramolecular steric hindrance from the bulky butyl groups and the potential for intramolecular hydrogen bonding (if protonated) would lead to a complex conformational landscape.
MD simulations can track the time evolution of dihedral angles and identify the most populated conformational states. acs.org For instance, a study on N-dodecylpropane-1,3-diamine at an air-water interface using MD simulations showed that the protonation state of the diamine group significantly affects the alkyl chain arrangement and the degree of gauche defects. digitellinc.com Similar effects would be expected for this compound in different solvent environments.
Table 2: Key Dihedral Angles for Conformational Analysis of this compound
| Dihedral Angle | Description | Expected Behavior from MD Simulations |
| N-C-C-C (propane backbone) | Rotation around the central C-C bonds of the 1,3-propane moiety. | Transitions between gauche and anti conformations would be observed, influencing the distance between the two nitrogen atoms. |
| C-C-N-C (butyl-amine linkage) | Rotation around the N-C bond connecting the butyl group to the nitrogen. | This rotation would determine the spatial orientation of the butyl chains, contributing significantly to the overall steric profile of the molecule. |
| C-C-C-C (butyl chains) | Rotation within the butyl chains. | The flexibility of the butyl chains would allow them to adopt various conformations to minimize steric clashes. |
Prediction of Spectroscopic Properties
Computational methods are increasingly used to predict spectroscopic properties, which can aid in the interpretation of experimental data. For this compound, the prediction of its NMR, IR, and Raman spectra can provide valuable structural information.
NMR Spectroscopy: The chemical shifts in ¹H and ¹³C NMR spectra are highly sensitive to the local electronic environment of the nuclei. Quantum chemical calculations, often using the GIAO (Gauge-Including Atomic Orbital) method within a DFT framework, can predict these chemical shifts with reasonable accuracy. nih.gov For a flexible molecule like this compound, the predicted spectrum would likely be an average over the most stable conformers. Machine learning approaches are also emerging as a powerful tool for the rapid and accurate prediction of NMR spectra for dynamic molecules. nih.govarxiv.org
Vibrational Spectroscopy: The IR and Raman spectra of this compound are characterized by vibrational modes associated with its functional groups, such as N-H stretching (for the secondary amine), C-H stretching, and various bending and skeletal modes. Theoretical calculations of vibrational frequencies and intensities can be performed using DFT. These calculations can help in the assignment of experimental spectral bands to specific molecular motions. A study on 1,2-diaminoethane combined Raman spectroscopy with ab initio calculations to understand its conformational changes and assign its vibrational spectra. uc.pt
Table 3: Predicted Spectroscopic Data for this compound
| Spectroscopic Technique | Key Predicted Features |
| ¹³C NMR | Distinct signals for the different carbon atoms in the butyl and propyl chains. The chemical shifts of carbons adjacent to the nitrogen atoms would be particularly informative. An experimental ¹³C NMR spectrum is available for reference. chemicalbook.comnih.gov |
| ¹H NMR | Signals corresponding to the protons on the alkyl chains and the N-H proton. Coupling patterns would provide information on the connectivity of the atoms. |
| IR Spectroscopy | Characteristic absorption bands for N-H stretching (around 3300-3500 cm⁻¹), C-H stretching (around 2800-3000 cm⁻¹), and N-H bending vibrations. |
| Raman Spectroscopy | Complementary vibrational information to IR, with strong signals often observed for symmetric stretching modes of the carbon skeleton. |
Modeling of Intermolecular Interactions
The intermolecular interactions of this compound are crucial for understanding its bulk properties, such as its boiling point, viscosity, and solubility. These interactions are primarily governed by van der Waals forces and, more significantly, hydrogen bonding.
The secondary amine group can act as a hydrogen bond donor, while the lone pairs on both nitrogen atoms can act as hydrogen bond acceptors. In the pure liquid, this would lead to the formation of a network of intermolecular hydrogen bonds.
Molecular dynamics simulations are well-suited for modeling these interactions in condensed phases. By employing appropriate force fields that accurately describe the potential energy of the system as a function of atomic positions, MD simulations can provide a detailed picture of the local structure and dynamics of the liquid. mdpi.com For example, the radial distribution function between the amine hydrogen and nitrogen atoms of neighboring molecules can reveal the extent and geometry of hydrogen bonding. Studies on the self-assembly of similar alkyl diamine surfactants have demonstrated the importance of hydrogen bonding with water molecules in aqueous environments. digitellinc.com
Furthermore, quantum chemical methods can be used to calculate the binding energies of small clusters of molecules (e.g., dimers, trimers) to quantify the strength of the intermolecular interactions. nih.gov
Table 4: Types of Intermolecular Interactions in this compound
| Interaction Type | Description | Significance |
| Hydrogen Bonding | Interaction between the N-H group (donor) of one molecule and a nitrogen lone pair (acceptor) of another. | This is the strongest intermolecular force present and significantly influences the bulk properties of the compound. |
| Van der Waals Forces | Weak, non-specific interactions arising from temporary fluctuations in electron density (London dispersion forces) and permanent dipoles. | The long butyl chains contribute significantly to the overall van der Waals interactions, increasing with molecular size. |
| Dipole-Dipole Interactions | Attractive or repulsive forces between polar molecules. | The C-N and N-H bonds are polar, leading to a net molecular dipole moment and contributing to the overall intermolecular forces. |
Future Research Directions and Emerging Applications
Exploration of Novel Synthetic Methodologies for N,N'-dibutyl-1,3-propanediamine
Current synthesis of this compound often involves multi-step processes. One established route proceeds via the reaction of dibutylamine (B89481) with propionic acid chloride to form N,N-dibutyl-propionamide, which is subsequently reduced. Another method utilizes 3-chloropropionic acid and dibutylamine.
Future research is focused on developing more efficient, sustainable, and cost-effective synthetic strategies. Key areas of exploration include:
Catalytic Amination: Investigating direct catalytic routes from 1,3-propanediol (B51772) and dibutylamine, or from other readily available precursors. This could involve the use of novel transition metal or solid acid catalysts to improve atom economy and reduce waste.
Biocatalysis: The use of engineered enzymes, such as transaminases or reductases, could offer highly selective and environmentally benign pathways to this compound and its chiral derivatives.
Continuous Flow Synthesis: Moving from traditional batch processing to continuous flow reactors can offer better control over reaction parameters, improve safety, and allow for easier scalability. Research into optimizing conditions for the synthesis of this compound in flow systems is a promising avenue.
A general review of synthetic methods for 1,3-diamines highlights the significant potential for developing more effective approaches, an effort that has lagged behind that for their 1,2-diamine counterparts. nih.gov
Discovery of Advanced Catalytic Applications
The two nitrogen atoms in this compound make it an excellent candidate for use in catalysis, either as a catalyst itself or as a ligand for metal complexes. Organic diamines and their derivatives are known to catalyze a variety of reactions, including Henry reactions, Michael additions, and aldol (B89426) reactions. researchgate.netatlantis-press.com
Future research directions include:
Asymmetric Catalysis: Chiral versions of this compound could be synthesized and employed as organocatalysts or as ligands in metal-catalyzed asymmetric reactions. Recent studies on other 1,3-diamine derivatives have shown high enantioselectivity in Mannich reactions, indicating that the primary and tertiary amine groups can act cooperatively to control the stereochemical outcome. acs.orgnii.ac.jp
Metal Complex Catalysis: The compound can act as a bidentate ligand, coordinating with transition metals like copper, nickel, or palladium to form stable complexes. researchgate.netatlantis-press.com These complexes could be investigated for their catalytic activity in cross-coupling reactions, hydrogenations, or polymerizations. For instance, N-Oleyl-1,3-propanediamine, a related compound, is used as a catalyst in the production of urethanes and epoxies. wikipedia.org
Enzyme Mimics: The structural motif of this compound could be incorporated into larger molecules designed to mimic the active sites of enzymes, such as diamine oxidase, for specialized chemical transformations. gla.ac.uk
Development of this compound-Based Functional Materials
The bifunctional nature of this compound makes it a valuable building block for a variety of functional materials. It is already used as an intermediate in the production of surfactants and as a curing agent for epoxy resins. nih.gov
Emerging areas for development include:
High-Performance Polymers: As a diamine, it can be polymerized with dicarboxylic acids or other monomers to create novel polyamides or polyurethanes. The butyl groups can impart specific properties such as increased flexibility, hydrophobicity, and solubility in organic media. The parent compound, 1,3-diaminopropane (B46017), is a known building block for polyamides like nylons. whamine.com
Corrosion Inhibitors and Surfactants: Long-chain alkyl propanediamines, such as N-Tallowalkyl 1,3-propanediamines and N-Oleyl-1,3-propanediamine, are effective corrosion inhibitors, asphalt (B605645) emulsifiers, and mineral flotation agents. wikipedia.orgkeruichemical.comnih.gov Research into this compound could lead to the development of specialized surfactants and corrosion inhibitors for use in oil and gas extraction and other industrial applications. nih.gov
Functional Coatings and Adhesives: Its role as a cross-linking agent can be further exploited to develop advanced coatings and adhesives with tailored properties, such as improved adhesion, chemical resistance, and thermal stability.
Design of Next-Generation Polyamine Analogs for Chemical and Biological Research
Polyamines and their analogs are crucial in various biological processes and serve as valuable tools in biochemical research. By modifying the structure of this compound, researchers can design next-generation analogs with specific functions.
Chromatography and Separation Science: The related compound N,N'-diethyl-1,3-propanediamine has been identified as a potential ion-exchange displacer for separating proteins in cation exchange chromatography. gla.ac.uk This suggests that this compound and its derivatives could be developed as novel displacers, with the alkyl chain length tuned to optimize selectivity for specific protein pairs.
Probes for Biological Systems: By attaching fluorescent tags or other reporter groups, analogs of this compound can be created to study the role of polyamines in cellular processes.
Development of Bioactive Compounds: The 1,3-propanediamine scaffold is present in molecules with demonstrated bioactivity. For example, ester derivatives of (S,S)-1,3-propanediamine-N,N′-di-2-(3-cyclohexyl)propanoic acid have shown antiproliferative activity in vitro. Furthermore, a dinuclear gallium(III) complex incorporating a 1,3-propanediamine-N,N'-diacetate ligand exhibited antimicrobial properties. nih.gov These findings open the door to designing novel this compound analogs as potential therapeutic agents.
Integration into Sustainable Chemical Processes (e.g., CO2 capture solvent research, focusing on degradation pathways)
A significant emerging application for diamines is in carbon capture, utilization, and storage (CCUS) technologies. Aqueous amine solutions are the current benchmark for capturing CO₂ from industrial flue gases. Diamines are of particular interest due to their potential for higher CO₂ loading capacity and favorable reaction kinetics.
However, a major challenge is the chemical degradation of the amine solvent under the high temperatures required for regeneration in the stripper unit. atlantis-press.com Research into the degradation of diamines like 1,3-diaminopropane (1,3-DAP) provides critical insights into the likely degradation pathways for this compound.
The primary thermal degradation route is believed to involve two main pathways: researchgate.netacs.org
Intermolecular Cyclization: The initial carbamate (B1207046), formed by the reaction of the amine with CO₂, can undergo an intramolecular cyclization followed by dehydration to form a stable, six-membered cyclic urea (B33335) derivative, tetrahydro-2(1H)-pyrimidone.
Urea Formation: A free amine can perform a nucleophilic attack on the carbamate, leading to the formation of a linear urea compound.
These degradation products represent a loss of active solvent, reduce capture efficiency, and can contribute to operational problems like corrosion and foaming. nii.ac.jp Future research will focus on designing diamine solvents, including derivatives of this compound, with enhanced stability. This involves modifying the chemical structure to hinder these degradation pathways, for example, by introducing steric hindrance around the nitrogen atoms to slow the rate of carbamate and urea formation. The bulky butyl groups in this compound may already offer some stability advantages compared to less substituted diamines.
Table 1: Potential Thermal Degradation Products of this compound in CO₂ Capture Processes This table is based on proposed pathways for similar diamines.
| Degradation Pathway | Potential Product Name | Chemical Formula |
| Intermolecular Cyclization | 1,3-Dibutyl-tetrahydro-2(1H)-pyrimidone | C₁₂H₂₄N₂O |
| Intermolecular Reaction | N,N'-bis(3-(dibutylamino)propyl)urea | C₂₃H₅₀N₄O |
Q & A
Basic Questions
Q. What are the standard synthetic routes for N,N'-dibutyl-1,3-propanediamine, and how can reaction conditions be optimized for yield and purity?
- Methodology : The compound is typically synthesized via alkylation of 1,3-propanediamine with butyl halides or through reductive amination of ketones. For example, Schiff base intermediates (e.g., N,N'-disalicylidene derivatives) can be used to stabilize the diamine structure during synthesis, followed by reduction . Optimization involves controlling stoichiometry, temperature (e.g., 60–80°C for alkylation), and solvent polarity (e.g., ethanol/water mixtures) to minimize side reactions like over-alkylation. Purification via fractional distillation or column chromatography (silica gel, eluent: chloroform/methanol) is critical for isolating high-purity products (>98% by GC) .
Q. What spectroscopic and crystallographic techniques are recommended for structural characterization?
- Key Methods :
- FT-IR : Identify N-H stretching (3200–3400 cm⁻¹) and C-N vibrations (1100–1250 cm⁻¹) to confirm amine functionality .
- ¹H/¹³C NMR : Peaks near δ 1.3–1.6 ppm (butyl CH₂ groups) and δ 2.6–3.1 ppm (N-CH₂ protons) are diagnostic .
- X-ray Crystallography : For single-crystal analysis, SHELX software (SHELXL/SHELXS) is widely used for structure refinement, especially when paired with Mo-Kα radiation (λ = 0.71073 Å) .
Q. How should researchers handle this compound given its toxicity and flammability?
- Safety Protocols :
- Storage : Keep at 2–30°C in flame-proof cabinets (flammable liquid class 3) .
- PPE : Use nitrile gloves, chemical goggles, and fume hoods to avoid dermal/ocular exposure (LD₅₀ oral, rat: 620 mg/kg; skin, rat: 1180 mg/kg) .
- Spill Management : Neutralize with dilute acetic acid and adsorb with inert materials (e.g., vermiculite) .
Advanced Questions
Q. How does this compound enhance catalytic performance in oxidation reactions?
- Mechanistic Insight : The diamine acts as a ligand in transition metal complexes (e.g., Mo-Schiff base catalysts) to stabilize active sites. For example, bis(acetylacetonato)dioxomolybdenum(VI) complexes with dibutyl-propanediamine ligands exhibit high turnover numbers (>500) in sulfide oxidation due to improved electron transfer and steric tuning . Kinetic studies (UV-Vis monitoring at 280–320 nm) reveal pseudo-first-order dependence on substrate concentration .
Q. What role does the compound play in designing stimuli-responsive materials (e.g., CO₂-switchable foams)?
- Application : As a tertiary diamine, it reacts with CO₂ to form carbamates, enabling pH-dependent foam formation for enhanced oil recovery. For instance, 0.1–1.0 wt% solutions in brine generate stable foams (bubble size <50 µm) at 40–60°C, improving sweep efficiency by 30–40% in porous media . Synchrotron small-angle X-ray scattering (SAXS) confirms micellar structural changes under CO₂ .
Q. How can cross-linking with this compound improve sorption or mechanical properties in polymers?
- Case Study : In silica-pore-embedded anion exchangers, the diamine enhances cross-linking density, increasing Cr(VI) sorption capacity by 2–3× compared to non-cross-linked analogs. BET analysis shows mesopore formation (2–50 nm), while FT-IR confirms quaternary ammonium group formation (∼1480 cm⁻¹) . For hydrogels, cross-linking at 5–10 mol% increases swelling ratios (>500%) and antimicrobial durability (>72 hours) .
Q. What analytical challenges arise in quantifying trace amounts of the compound in biological or environmental matrices?
- Resolution Strategies :
- GC-MS : Use derivatization (e.g., trifluoroacetic anhydride) to improve volatility. Limit of detection (LOD) reaches 0.1 ppb with selected ion monitoring (SIM) .
- HPLC-UV : C18 columns (5 µm, 250 mm) with acetonitrile/water (70:30) eluent resolve the diamine from proteins (retention time: 8–10 min) .
- Interference Mitigation : Solid-phase extraction (SPE) with cation-exchange cartridges removes matrix contaminants .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
